![molecular formula C26H32N4O2S B11110701 N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compounds. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thienopyrimidine core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thienopyrimidine core.
Scientific Research Applications
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar thienopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are known for their anticancer properties.
Thieno[3,4-b]pyridine derivatives: These compounds are structurally related and have been studied for their diverse biological activities.
Uniqueness
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a cycloheptyl group and a piperidine-4-carboxamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-cycloheptyl-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O2S/c1-17-7-6-8-19(15-17)21-16-33-23-22(21)28-26(29-25(23)32)30-13-11-18(12-14-30)24(31)27-20-9-4-2-3-5-10-20/h6-8,15-16,18,20H,2-5,9-14H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
YYWDHVJAWJYXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NC5CCCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B11110619.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide](/img/structure/B11110623.png)
![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)
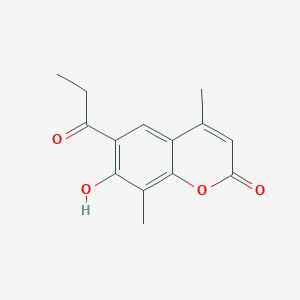
![2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11110644.png)
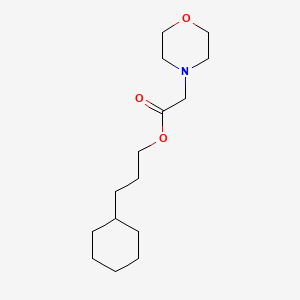
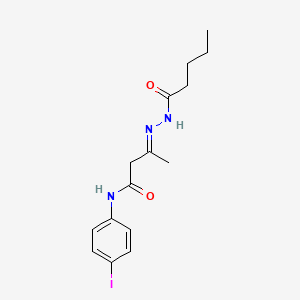
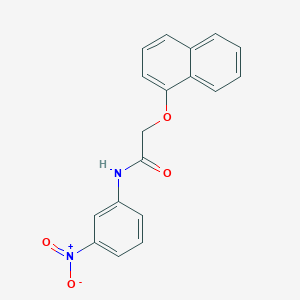
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B11110676.png)
![N-(3-Chlorophenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B11110677.png)
![2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol](/img/structure/B11110691.png)
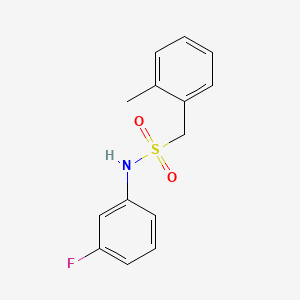

![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)
